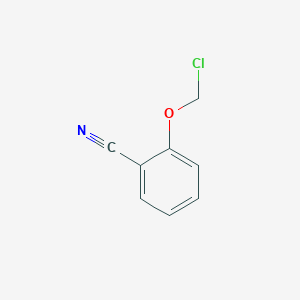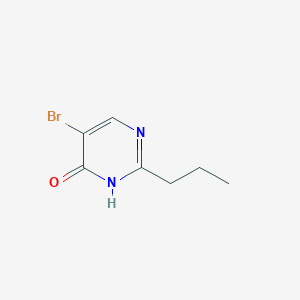
5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C7H9BrN2O. It is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one typically involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, dihydropyrimidinones have been shown to exhibit cytotoxic activity against cancer cells by interfering with cell proliferation and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenols: These compounds share a similar pyrimidinone core structure but have different substituents.
4-(3H)-Pyrimidinone derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
5-Bromo-2-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and propyl group make it a versatile intermediate for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
5-bromo-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-6-9-4-5(8)7(11)10-6/h4H,2-3H2,1H3,(H,9,10,11) |
Clé InChI |
DNCDVTZEJDXUBB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
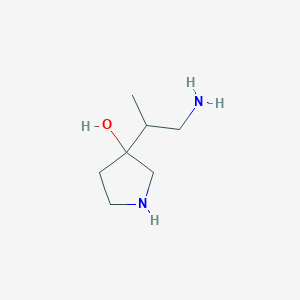

![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
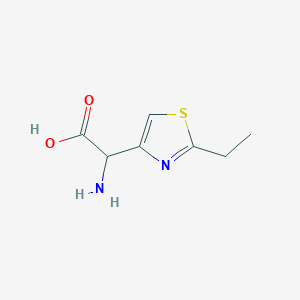
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13235494.png)
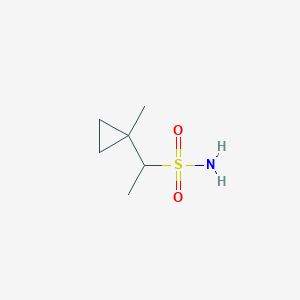
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)

![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)

